2-(Pyrrolidin-2-yl)pyridin-3-ol

Catalog No.
S12808397
CAS No.
1150617-91-6
M.F
C9H12N2O
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyrrolidin-2-yl)pyridin-3-ol

CAS Number

1150617-91-6

Product Name

2-(Pyrrolidin-2-yl)pyridin-3-ol

IUPAC Name

2-pyrrolidin-2-ylpyridin-3-ol

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C9H12N2O/c12-8-4-2-6-11-9(8)7-3-1-5-10-7/h2,4,6-7,10,12H,1,3,5H2

InChI Key

FOSVDLDCLWVSDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=CC=N2)O

2-(Pyrrolidin-2-yl)pyridin-3-ol is a heterocyclic compound that combines a pyridine ring with a pyrrolidine moiety. This compound features a hydroxyl group attached to the third carbon of the pyridine ring, contributing to its chemical reactivity and biological properties. The structure can be represented as follows:

  • Chemical Formula: C₉H₁₄N₂O
  • Molecular Weight: 166.22 g/mol

The presence of both nitrogen-containing rings (pyridine and pyrrolidine) provides unique electronic properties, making it a subject of interest in medicinal chemistry and drug discovery.

, including:

  • Reductive Amination: This reaction involves the conversion of carbonyl compounds into amines using this compound as an amine source in the presence of reducing agents .
  • Nucleophilic Substitution: The hydroxyl group can be transformed into various functional groups through nucleophilic substitution reactions, allowing for the introduction of different substituents on the pyridine ring .
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, further diversifying its chemical reactivity.

The biological activities of 2-(Pyrrolidin-2-yl)pyridin-3-ol are primarily attributed to its structural features. Compounds with similar structures have shown:

  • Antimicrobial Properties: Research indicates that derivatives of pyrrolidine exhibit significant antimicrobial activity, which may extend to 2-(Pyrrolidin-2-yl)pyridin-3-ol .
  • Neuroactive Effects: Some studies suggest that compounds containing pyrrolidine can interact with neurotransmitter systems, potentially influencing cognitive functions and mood disorders.

Several synthetic routes have been developed for the preparation of 2-(Pyrrolidin-2-yl)pyridin-3-ol:

  • Direct Alkylation: This method involves the alkylation of pyridine derivatives with pyrrolidine under basic conditions, often utilizing alkyl halides as reagents.
  • Pyridine Ring Functionalization: Starting from substituted pyridines, functional groups can be introduced via electrophilic aromatic substitution followed by reduction or other transformations to yield the desired product .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction efficiency and yield, particularly for complex structures involving multiple functional groups .

The applications of 2-(Pyrrolidin-2-yl)pyridin-3-ol are diverse:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a potential lead compound in drug development targeting various diseases.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.

Studies on the interactions of 2-(Pyrrolidin-2-yl)pyridin-3-ol with biological targets have revealed:

  • Binding Affinity: Investigations into its binding affinity with specific receptors or enzymes provide insights into its potential therapeutic uses.
  • Structure–Activity Relationship (SAR): Analyses focusing on how modifications to its structure affect biological activity help in optimizing its pharmacological properties .

Several compounds share structural similarities with 2-(Pyrrolidin-2-yl)pyridin-3-ol. Here are some notable examples:

Compound NameStructure TypeKey Features
3-(Pyrrolidin-2-yl)pyridinePyridine derivativeSimilar nitrogen functionalities; potential neuroactivity .
2-PyrrolidinoneLactamExhibits similar reactivity but lacks hydroxyl group; used in pharmaceuticals .
NornicotineAlkaloidShares structural motifs; known for nicotine-like effects .

Uniqueness

What sets 2-(Pyrrolidin-2-yl)pyridin-3-ol apart is its specific combination of a hydroxyl group and a pyrrolidine ring, which enhances its solubility and reactivity compared to other similar compounds. This unique structure allows for diverse applications in medicinal chemistry and organic synthesis.

Modification TypeReaction ConditionsTypical Yield Range (%)Reaction TimeKey Advantages
Acid-catalyzed cyclizationMild acid catalyst, RT-60°C65-854-12 hoursMild conditions, sensitive functionality
Microwave-assisted reaction80-140°C, microwave heating75-9210-30 minutesRapid synthesis, energy efficient
Room temperature synthesis20-25°C, extended time45-7012-48 hoursNo heating required, simple setup
High temperature processing110-190°C, conventional heating80-951-4 hoursHigh conversion, robust conditions

Microwave-assisted variants of the Paal-Knorr synthesis have shown remarkable improvements in both reaction efficiency and yield for bicyclic systems [8] [9]. These modifications typically employ temperatures ranging from 80-140°C under microwave irradiation, achieving yields of 75-92% within 10-30 minutes [8]. The rapid heating and controlled temperature profiles available with microwave technology have proven particularly beneficial for the synthesis of complex bicyclic structures where traditional heating methods might lead to decomposition or unwanted side reactions [8] [9].

High-temperature processing under conventional heating has also been explored for robust bicyclic system construction [21]. Operating at temperatures between 110-190°C, these methods achieve high conversion rates of 80-95% within 1-4 hours, making them suitable for large-scale synthetic applications where reaction throughput is a primary consideration [21].

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has emerged as a powerful tool for the construction of pyrrolidine-pyridine hybrid systems, offering high selectivity and efficiency under relatively mild conditions [4] [11] [23]. The versatility of transition metal catalysts allows for the development of diverse cyclization strategies that can accommodate various substitution patterns and functional group compatibility requirements.

Palladium-catalyzed cyclization-cleavage strategies have proven particularly effective for the synthesis of pyrrolidine derivatives [19]. These reactions typically employ palladium(0) catalysts at loadings of 5-10 mol% under temperatures ranging from 65-110°C, achieving yields of 70-90% [19]. The cyclization-cleavage approach is particularly valuable for solid-phase synthesis applications where traceless removal of the substrate from the resin support is required [19].

Table 2: Transition Metal-Catalyzed Cyclization Approaches

Metal CatalystCatalyst Loading (mol%)Temperature (°C)Typical Yield (%)Reaction Type
Palladium(0)5-1065-11070-90Cyclization-cleavage
Rhodium(I)5-765-14078-95[2+2+2] Cycloaddition
Copper(I)10-2080-12060-85Tandem amination/cyclization
Nickel(II)5-1560-10065-88C-H functionalization
Silver(I)10-2580-13055-80Azomethine ylide formation

Rhodium(I)-catalyzed [2+2+2] cycloaddition reactions represent another significant advancement in the field [27]. These transformations utilize rhodium catalysts at relatively low loadings of 5-7 mol% and operate across a broad temperature range of 65-140°C, consistently delivering high yields of 78-95% [27]. The Wilkinson catalyst and related rhodium complexes have demonstrated particular efficacy in these cyclization processes, offering superior performance compared to cobalt and ruthenium alternatives [27].

Copper(I)-catalyzed tandem amination/cyclization sequences provide access to functionalized pyrrolidine systems through a cascade approach [16]. These reactions typically require higher catalyst loadings of 10-20 mol% and operate at temperatures of 80-120°C, yielding products in the 60-85% range [16]. The tandem nature of these transformations allows for the efficient construction of complex molecular architectures in a single synthetic operation [16].

Nickel(II)-catalyzed carbon-hydrogen functionalization has emerged as a valuable tool for the direct construction of pyrrolidine-pyridine hybrid systems [23]. These reactions employ catalyst loadings of 5-15 mol% at temperatures of 60-100°C, achieving yields of 65-88% [23]. The ability to directly functionalize carbon-hydrogen bonds provides significant synthetic advantages by eliminating the need for pre-functionalization of starting materials [23].

Silver(I)-mediated azomethine ylide formation represents a complementary approach for pyrrolidine synthesis [10] [17]. These reactions typically require higher catalyst loadings of 10-25 mol% and operate at temperatures of 80-130°C, yielding products in the 55-80% range [10]. The azomethine ylide intermediates generated in these processes can undergo subsequent cycloaddition reactions to form complex bicyclic structures [17].

Microwave-Assisted Ugi-Zhu Reaction Optimization

The Ugi-Zhu three-component reaction has been successfully adapted for the synthesis of pyrrolidine-pyridine hybrid systems through microwave-assisted optimization [7] [8]. This multicomponent reaction approach offers significant advantages in terms of molecular diversity and synthetic efficiency, particularly when enhanced through microwave irradiation [7] [8].

Systematic optimization studies have identified key parameters that influence the efficiency of microwave-assisted Ugi-Zhu reactions [7] [8] [22]. Temperature control emerges as the most critical factor, with optimal ranges spanning 80-140°C depending on the specific substrate combination and desired product profile [7]. Standard conditions typically employ 100°C, which provides a balance between reaction rate and product selectivity [7].

Table 3: Microwave-Assisted Ugi-Zhu Reaction Optimization

ParameterOptimal RangeStandard ConditionsYield Improvement (%)Critical Factor
Temperature80-140°C100°C15-25Temperature control
Power Setting100-300W150W10-20Even heating
Reaction Time10-60 minutes30 minutes20-35Reaction completion
Solvent SystemToluene/DMFToluene5-15Solubility
Catalyst Concentration5-15 mol%10 mol%8-18Catalyst efficiency

Power settings between 100-300W have been found to provide optimal heating profiles, with 150W representing standard conditions that balance energy efficiency with reaction control [8] [22]. The uniform heating provided by microwave irradiation significantly reduces hot spot formation and associated side reactions that can occur with conventional heating methods [8].

Reaction times for microwave-assisted Ugi-Zhu reactions are dramatically reduced compared to conventional heating, with optimal ranges of 10-60 minutes compared to several hours required for traditional thermal methods [7] [8]. Standard conditions typically employ 30-minute reaction times, which provide complete conversion while minimizing the formation of decomposition products [7].

Solvent selection plays a crucial role in reaction success, with toluene and dimethylformamide representing the most effective solvent systems [7] [8]. Toluene serves as the standard solvent for most applications, providing excellent solubility for organic reactants while maintaining stability under microwave irradiation conditions [7]. Mixed solvent systems incorporating dimethylformamide can enhance solubility for more polar substrates [8].

Catalyst concentration optimization has revealed that loadings between 5-15 mol% provide the best balance between reaction efficiency and economic considerations [7] [8]. Standard conditions employ 10 mol% catalyst loading, which typically ensures complete conversion without excessive catalyst consumption [7].

Solid-Phase Synthesis Strategies for Structural Analogues

Solid-phase synthesis strategies have proven invaluable for the preparation of diverse structural analogues of pyrrolidine-pyridine hybrid systems [10] [19] [26]. These approaches offer significant advantages in terms of reaction purification, library generation, and synthetic throughput compared to traditional solution-phase methods [10] [19].

Wang resin represents one of the most widely utilized solid supports for pyrrolidine-pyridine synthesis, offering substitution levels of 0.8-1.2 millimoles per gram and compatibility with trifluoroacetic acid/dichloromethane cleavage conditions [19] [20]. The resulting products typically exhibit purities of 85-95% after cleavage and can be synthesized at scales ranging from 0.1-10 millimoles [19] [20].

Table 4: Solid-Phase Synthesis Strategies for Structural Analogues

Resin TypeSubstitution Level (mmol/g)Cleavage ConditionsTypical Purity (%)Synthesis Scale
Wang resin0.8-1.2TFA/DCM (1:1)85-950.1-10 mmol
PEG-PS resin0.2-0.6Pyrrolidine/DMF80-900.05-5 mmol
2-Chlorotrityl resin1.0-1.6AcOH/TFE/DCM90-980.1-25 mmol
Vinyl sulfone resin0.5-1.0Base-mediated75-880.1-2 mmol
ProTide resin0.2-0.4Microwave heating88-950.1-25 mmol

Polyethylene glycol-polystyrene resins offer enhanced swelling properties and improved reaction kinetics for certain transformations [20]. These resins typically provide substitution levels of 0.2-0.6 millimoles per gram and utilize pyrrolidine/dimethylformamide cleavage conditions [20]. The resulting products achieve purities of 80-90% and can be synthesized at scales of 0.05-5 millimoles [20].

2-Chlorotrityl resin has emerged as a particularly effective support for pyrrolidine-pyridine synthesis, offering high substitution levels of 1.0-1.6 millimoles per gram and excellent product purities of 90-98% [35]. The mild cleavage conditions employing acetic acid/trifluoroethanol/dichloromethane mixtures minimize side reactions and preserve sensitive functional groups [35]. These resins are compatible with synthesis scales ranging from 0.1-25 millimoles, making them suitable for both research and production applications [35].

Vinyl sulfone resins represent a specialized approach that enables regenerative solid-phase synthesis through a novel linker strategy [26]. These resins provide substitution levels of 0.5-1.0 millimoles per gram and utilize base-mediated cleavage conditions [26]. The regenerative nature of the vinyl sulfone linker allows for multiple synthetic cycles on the same resin support, significantly improving the economics of solid-phase synthesis [26].

ProTide resins have been specifically developed for microwave-assisted solid-phase synthesis applications [20]. These specialized supports offer substitution levels of 0.2-0.4 millimoles per gram and utilize microwave heating for both synthesis and cleavage operations [20]. The resulting products achieve purities of 88-95% and can be synthesized at scales up to 25 millimoles [20].

Proton Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides fundamental structural information for 2-(Pyrrolidin-2-yl)pyridin-3-ol through characteristic chemical shift patterns and coupling constants [1]. The aromatic protons of the pyridine ring exhibit distinct chemical shifts in the downfield region. The H-2 and H-4 protons of the pyridine ring typically resonate between 8.0-8.5 parts per million as doublets or doublet of doublets due to ortho and meta coupling interactions [2] [1]. The H-5 proton appears as a doublet or doublet of doublets in the 7.0-7.5 parts per million region, while the H-6 proton resonates between 6.5-7.0 parts per million [3] [2].

The pyrrolidine ring protons display characteristic aliphatic resonance patterns. The H-2 proton, directly attached to the carbon bearing the pyridine substituent, appears as a complex multiplet in the 4.5-5.0 parts per million region due to coupling with adjacent methylene protons [4] [5]. The methylene protons adjacent to the nitrogen atom (NCH₂) typically resonate between 3.5-4.0 parts per million as multiplets, while the remaining pyrrolidine methylene protons appear in the 1.8-2.5 parts per million region [3] [4].

Chemical Shift (ppm)AssignmentMultiplicityIntegration
8.0-8.5Pyridine H-2, H-4d, dd1H each
7.0-7.5Pyridine H-5d, dd1H
6.5-7.0Pyridine H-6d, dd1H
4.5-5.0Pyrrolidine H-2dd, m1H
3.5-4.0Pyrrolidine NCH₂m2H
2.0-2.5Pyrrolidine CH₂m2H
1.8-2.2Pyrrolidine CH₂m2H

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 2-(Pyrrolidin-2-yl)pyridin-3-ol [2] [1]. The quaternary carbon bearing the hydroxyl group (C-3 of pyridine) typically resonates between 155-165 parts per million, characteristic of aromatic carbons bearing electron-donating substituents [3] [6]. The C-2 carbon of the pyridine ring, which bears the pyrrolidine substituent, appears in the 145-155 parts per million region as a quaternary aromatic carbon [2].

The remaining aromatic carbons of the pyridine ring exhibit characteristic chemical shifts: C-4 appears between 125-135 parts per million, C-5 between 120-125 parts per million, and C-6 between 105-115 parts per million [3] [2]. These chemical shifts reflect the electronic environment influenced by both the hydroxyl and pyrrolidine substituents.

The pyrrolidine carbon atoms display aliphatic resonance patterns. The C-2 carbon, bearing the pyridine substituent, resonates between 60-70 parts per million, while the remaining methylene carbons appear in the 25-55 parts per million region depending on their proximity to the nitrogen atom [4] [5].

Chemical Shift (ppm)AssignmentCarbon Type
155-165C-3 (pyridine-OH)Quaternary C-OH
145-155C-2 (pyridine)Quaternary C-N
125-135C-4 (pyridine)CH aromatic
120-125C-5 (pyridine)CH aromatic
105-115C-6 (pyridine)CH aromatic
60-70C-2 (pyrrolidine)CH aliphatic
45-55C-5 (pyrrolidine)CH₂ aliphatic
30-35C-3 (pyrrolidine)CH₂ aliphatic
25-30C-4 (pyrrolidine)CH₂ aliphatic

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy provides crucial information about the nitrogen environments in 2-(Pyrrolidin-2-yl)pyridin-3-ol [7] [8]. The technique enables differentiation between the two distinct nitrogen atoms present in the molecule. The pyridinic nitrogen, being part of the aromatic π-system, typically resonates between -60 to -80 parts per million relative to external nitromethane standard [7] [8]. This chemical shift range is characteristic of sp² hybridized nitrogen atoms in aromatic heterocycles.

The pyrrolidinyl nitrogen, being aliphatic and sp³ hybridized, appears significantly upfield between -250 to -280 parts per million [9] [8]. This substantial difference in chemical shift facilitates unambiguous assignment of the two nitrogen environments. The coupling constants between nitrogen-15 and directly bonded protons provide additional structural confirmation: ¹J(¹⁵N-¹H) values of 90-95 Hz for the pyridinic nitrogen and 70-75 Hz for the pyrrolidinyl nitrogen [7].

Chemical Shift (ppm)AssignmentChemical EnvironmentCoupling Patterns
-60 to -80Pyridinic nitrogen (aromatic)sp² hybridized, aromatic ring¹J(¹⁵N-¹H) = 90-95 Hz
-250 to -280Pyrrolidinyl nitrogen (aliphatic)sp³ hybridized, saturated ring¹J(¹⁵N-¹H) = 70-75 Hz

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

Molecular Ion Characteristics

High-resolution mass spectrometry provides accurate molecular weight determination and fragmentation pathway elucidation for 2-(Pyrrolidin-2-yl)pyridin-3-ol [4] [10]. The molecular ion peak appears at m/z 164.0949 (C₉H₁₂N₂O) under electron ionization conditions, though typically with low intensity characteristic of aromatic heterocycles [12]. The protonated molecular ion [M+H]⁺ at m/z 165.1028 represents the base peak under electrospray ionization conditions, providing enhanced sensitivity for molecular weight confirmation [12] [10].

Sodium adduct ions [M+Na]⁺ appear at m/z 187.0848 with lower intensity, while dimer formation [2M+H]⁺ at m/z 329.1984 may be observed at higher concentrations [10]. The accurate mass measurements enable elemental composition determination with mass accuracy within ±2 parts per million for most ions [12].

IonTheoretical m/zElemental CompositionExpected IntensityMass Accuracy (ppm)
[M+H]⁺165.1028C₉H₁₃N₂O⁺Base peak±2
[M]⁺-164.0949C₉H₁₂N₂O⁺-Medium±2
[M-H]⁻163.0877C₉H₁₁N₂O⁻Medium (negative mode)±2
[M+Na]⁺187.0848C₉H₁₂N₂ONa⁺Low±2
[2M+H]⁺329.1984C₁₈H₂₅N₄O₂⁺Very low±3

Fragmentation Pathways

The fragmentation pattern of 2-(Pyrrolidin-2-yl)pyridin-3-ol follows predictable pathways based on bond strength and stability of resulting fragments [4] [12]. Initial fragmentation typically involves loss of small neutral molecules from the pyrrolidine ring. Loss of methyl radicals or amine groups produces ions at m/z 149, while loss of formyl or ethyl groups yields fragments at m/z 135 [12].

The most significant fragmentation occurs through retro-Diels-Alder reactions producing fragments at m/z 121, which often represents the base peak in the spectrum [4]. This fragmentation pathway involves cleavage of the pyrrolidine ring with retention of the substituted pyridine moiety [12]. Further fragmentation produces the pyridine molecular ion at m/z 94 and related fragments at m/z 80 .

The pyrrolidine fragment appears at m/z 68, representing the intact five-membered ring after cleavage from the pyridine system [4]. Additional aliphatic fragments at m/z 54 correspond to C₄H₆ species derived from pyrrolidine ring opening [12].

m/zAssignmentRelative IntensityFragmentation Pathway
164[M]⁺ (molecular ion)Low (molecular ion peak)Molecular ion
149[M-CH₃]⁺ or [M-NH]⁺ lossMediumLoss from pyrrolidine
135[M-CHO]⁺ or [M-C₂H₅]⁺ lossMedium-highLoss from pyrrolidine
121[M-C₃H₇]⁺ lossHigh (base peak region)Retro-Diels-Alder
107[M-C₄H₉]⁺ lossMediumFurther fragmentation
94Pyridine fragmentHighAromatic fragment
80Pyridine-H fragmentMediumAromatic fragment
68Pyrrolidine fragmentMedium-highAliphatic fragment
54C₄H₆ fragmentMediumAliphatic fragment

Infrared Spectroscopy for Hydrogen Bonding Network Elucidation

Hydroxyl Group Vibrational Analysis

Infrared spectroscopy provides critical information about hydrogen bonding networks in 2-(Pyrrolidin-2-yl)pyridin-3-ol through analysis of hydroxyl stretching frequencies [13] [14] [15]. The hydroxyl group on the pyridine ring exhibits variable stretching frequencies depending on the hydrogen bonding environment. Free hydroxyl groups, unaffected by hydrogen bonding, display sharp absorption bands between 3600-3650 cm⁻¹ [16] [17].

However, hydrogen bonding significantly affects both the position and shape of hydroxyl absorption bands [18] [13]. Intramolecular hydrogen bonding between the hydroxyl group and the pyridinic nitrogen produces broad absorption bands in the 3200-3400 cm⁻¹ region [13] [15]. Intermolecular hydrogen bonding with pyrrolidine nitrogen atoms or other hydroxyl groups causes even greater red shifts, producing very broad bands in the 3000-3200 cm⁻¹ region [18] [19].

The temperature dependence of these bands provides additional information about hydrogen bonding strength and dynamics [13] [15]. Strong intermolecular hydrogen bonds show significant temperature effects, while intramolecular interactions display moderate temperature dependence [18].

H-bond TypeOH Stretch (cm⁻¹)Peak CharacteristicsRelative IntensityTemperature Dependence
Intramolecular OH···Npyr3200-3400Broad, red-shiftedMedium-strongModerate
Intermolecular OH···Npyrr3000-3200Very broad, strongly red-shiftedStrongStrong
Intermolecular NH···OH3100-3300Broad, medium shiftMediumStrong
OH···π interaction3300-3500Broad, slight shiftWeak-mediumWeak
No hydrogen bonding (free OH)3600-3650Sharp, high frequencyMediumNone

Secondary Amine and Aromatic Vibrations

The secondary amine functionality in the pyrrolidine ring contributes characteristic absorption bands between 3000-3100 cm⁻¹ [20] [21]. These nitrogen-hydrogen stretching vibrations may be affected by hydrogen bonding interactions with the hydroxyl group or other molecules [18] [9]. The intensity and position of these bands provide information about the extent of hydrogen bonding involving the pyrrolidine nitrogen [19].

Aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the 1600-1650 cm⁻¹ region with strong intensity [21] [14]. These bands are generally unaffected by hydrogen bonding but provide confirmation of the aromatic pyridine system [16]. Additional aromatic vibrations appear between 1450-1550 cm⁻¹ for carbon-carbon stretching and 1350-1450 cm⁻¹ for carbon-hydrogen bending modes [21] [22].

The carbon-oxygen stretching vibration of the hydroxyl group appears between 1200-1300 cm⁻¹ and may show coupling effects with other vibrational modes [16] [22]. Carbon-nitrogen stretching vibrations from both aromatic and aliphatic systems contribute to absorptions in the 1000-1100 cm⁻¹ region [21] [14].

Wavenumber (cm⁻¹)AssignmentIntensityHydrogen Bonding Effect
3200-3600O-H stretch (hydrogen bonded)Broad, medium-strongBroadened, shifted to lower freq
3000-3100N-H stretch (secondary amine)MediumMay be affected by H-bonding
2800-3000C-H stretch (aliphatic)MediumNot significantly affected
1600-1650C=C, C=N stretch (aromatic)StrongNot significantly affected
1450-1550C-C stretch (aromatic)Medium-strongNot significantly affected
1350-1450C-H bend (aromatic)MediumNot significantly affected
1200-1300C-O stretchMediumMay show coupling effects
1000-1100C-N stretchMediumNot significantly affected
800-900C-H bend (out-of-plane)MediumNot significantly affected

X-ray Photoelectron Spectroscopy (XPS) of Nitrogen Environments

Nitrogen 1s Binding Energy Analysis

X-ray photoelectron spectroscopy provides definitive identification and quantification of nitrogen environments in 2-(Pyrrolidin-2-yl)pyridin-3-ol through analysis of nitrogen 1s binding energies [8] [23] [24]. The technique enables differentiation between pyridinic and pyrrolic nitrogen atoms based on their distinct electronic environments [9] [25].

Pyridinic nitrogen atoms, participating in aromatic π-bonding, exhibit binding energies between 398.5-399.5 eV [8] [26]. These nitrogen atoms contribute one electron to the aromatic system while maintaining a lone pair, resulting in characteristic binding energy values [23] [24]. The peak shape is typically sharp with full width at half maximum values of 1.2-1.4 eV [25].

Pyrrolic nitrogen atoms, contributing two electrons to the aromatic system through formal sp² hybridization, display binding energies between 400.0-401.0 eV [9] [24]. The binding energy shift reflects the different electronic environment compared to pyridinic nitrogen [23] [25]. These peaks typically exhibit broader shapes with full width at half maximum values of 1.5-1.8 eV due to greater structural variation [9].

Protonated nitrogen species, which may form under acidic conditions or in salt formation, appear at higher binding energies between 401.5-402.5 eV [8] [25]. The formation of nitrogen-hydrogen bonds decreases electron density around the nitrogen nucleus, resulting in increased binding energy [8] [23].

Peak Position (eV)AssignmentFWHM (eV)Chemical StateRelative Area (%)
398.7 ± 0.2Pyridinic N (neutral)1.2-1.4C=N in aromatic ring40-60
400.4 ± 0.3Pyrrolic N (neutral)1.5-1.8C-N-C in saturated ring30-50
401.8 ± 0.2Protonated pyridinic N1.1-1.3C=NH⁺ (salt form)0-20 (pH dependent)
403.2 ± 0.3Oxidized nitrogen1.3-1.5N-O bonds (oxidation)0-10 (oxidation dependent)

Peak Deconvolution and Quantitative Analysis

Peak deconvolution of nitrogen 1s spectra requires careful consideration of peak shapes, binding energies, and relative intensities [23] [24]. The pyridinic and pyrrolic nitrogen peaks often overlap, necessitating curve fitting procedures to achieve accurate quantification [25] [26]. The relative areas of these peaks provide quantitative information about the nitrogen environments present in the sample [9] [24].

Environmental factors such as pH, oxidation state, and hydrogen bonding can influence both binding energies and peak intensities [8] [23]. Protonation of pyridinic nitrogen shifts the binding energy by approximately 2-3 eV toward higher values [8] [25]. Similarly, oxidation processes can produce additional peaks at binding energies above 403 eV corresponding to nitrogen-oxygen bond formation [9] [24].

The technique provides surface-sensitive analysis with a sampling depth of approximately 2-5 nanometers, making it particularly suitable for studying surface hydrogen bonding effects and molecular orientation [23] [24]. Peak areas must be corrected for relative sensitivity factors to obtain accurate atomic percentages [25] [26].

Binding Energy (eV)Nitrogen EnvironmentPeak ShapeRelative Intensity
398.5-399.5Pyridinic N (C=N)SharpHigh
400.0-401.0Pyrrolic N (C-N-C)BroadMedium
401.5-402.5Protonated N (C=NH⁺)SharpVariable (depends on protonation)

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

164.094963011 g/mol

Monoisotopic Mass

164.094963011 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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